molecular formula C18H24N4O3 B2748032 ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate CAS No. 1241629-09-3

ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate

Cat. No. B2748032
M. Wt: 344.415
InChI Key: IEGPZEPUILUYGO-UHFFFAOYSA-N
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Description

This compound is a complex substance used in scientific research. It is an ester of carbamic acid . Its versatile properties make it valuable for various applications, ranging from pharmaceutical studies to material science investigations.


Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular structure of this compound is complex. It involves a carbamate group, which is an ester of carbamic acid . The carbamate group is attached to a 2-methylphenyl group, which is further connected to a cyanocyclopentyl group through an amino-2-oxoethyl group.


Chemical Reactions Analysis

The reactions involved in the synthesis of this compound are complex and involve multiple steps . The reactions involve the use of isocyanate intermediates, which are generated in situ . These intermediates then react with Grignard reagents to produce the corresponding amides .

Scientific Research Applications

Antimitotic Agents

Research has revealed that chiral isomers of related carbamate compounds exhibit significant biological activity. For instance, studies on ethyl carbamate derivatives highlighted their role in affecting cellular tubulin, leading to cell accumulation at mitosis, and exhibiting cytotoxic activity against experimental neoplasms. Such findings suggest their potential utility in cancer treatment through the inhibition of cell division (Temple & Rener, 1992; Temple, Rener, & Comber, 1989).

Synthesis and Molecular Interactions

Further research into carbamates focuses on their synthesis and reactivity, with studies detailing the thermal decomposition of ethyl carbamates and their use in creating novel chemical structures. These studies contribute to understanding the chemical properties and potential industrial applications of carbamates (Daly & Ziolkowski, 1971; Velikorodov et al., 2014).

Detection and Measurement

The development of an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine illustrates the compound's relevance in food safety and public health. This method provides a tool for monitoring the presence of ethyl carbamate, a carcinogen, in consumables, demonstrating the compound's significance beyond therapeutic applications (Luo et al., 2017).

Heterocyclic Chemistry

Ethyl carbamates also play a role in the synthesis of heterocyclic compounds, with research detailing their involvement in the creation of quinazolinones and other heterocycles. Such synthetic pathways are crucial for developing new pharmaceuticals and materials (Dean & Papadopoulos, 1982).

Safety And Hazards

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

The future directions for the use of this compound could involve its use in the synthesis of other complex compounds . Its use as a protecting group in organic synthesis could also be explored further . Additionally, more research could be done to understand its mechanism of action and to develop safer and more efficient methods for its synthesis .

properties

IUPAC Name

ethyl N-[3-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylphenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3/c1-3-25-17(24)21-15-8-6-7-14(13(15)2)20-11-16(23)22-18(12-19)9-4-5-10-18/h6-8,20H,3-5,9-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGPZEPUILUYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1C)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-[3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2-methylphenyl]carbamate

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